molecular formula C16H10Br2N2O2 B6352634 1,3-Bis(4-bromophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 618102-63-9

1,3-Bis(4-bromophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B6352634
CAS No.: 618102-63-9
M. Wt: 422.07 g/mol
InChI Key: BSYMGBBZWYYMBD-UHFFFAOYSA-N
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Description

1,3-Bis(4-bromophenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by two 4-bromophenyl substituents at the 1- and 3-positions of the pyrazole ring and a carboxylic acid group at the 5-position. Its synthesis typically involves cyclocondensation reactions of polycarbonyl compounds with substituted hydrazines, followed by functionalization of the pyrazole core .

Properties

IUPAC Name

2,5-bis(4-bromophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2N2O2/c17-11-3-1-10(2-4-11)14-9-15(16(21)22)20(19-14)13-7-5-12(18)6-8-13/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYMGBBZWYYMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618102-63-9
Record name 1,3-BIS(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
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Preparation Methods

Hydrazine-Dicarbonyl Cyclocondensation

Reaction of 4-bromophenylhydrazine derivatives with 1,3-dicarbonyl precursors (e.g., β-keto esters or diketones) under acidic or basic conditions forms the pyrazole core. For example, 4-bromophenylhydrazine reacts with ethyl acetoacetate in ethanol at reflux (80°C, 12–24 hours) to yield 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate. Subsequent bromination introduces the second aryl group.

Maleic Acid Diester Cyclization

An alternative approach employs maleic acid diesters and 3-chloro-5-substituted-2-hydrazinopyridines. In a patented method, maleic diester reacts with 3-chloro-5-R-2-hydrazinopyridine in alkaline solution (NaOH, 80–90°C, 30 minutes) to generate sodium 3-hydroxy-1-(3-chloro-5-R-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate. This intermediate undergoes bromination with phosphorus oxybromide (POBr₃) in acetonitrile (80–90°C, 2 hours) to install the bromine substituents.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates pyrazole formation while improving yields. A benchmark study achieved 82% yield in 2 minutes at 160°C using ethanol as the solvent. Key parameters include:

ParameterConventional MethodMicrowave Method
Reaction Time12–24 hours2–10 minutes
Temperature80–120°C160–180°C
SolventEthanol/DMFEthanol/MeOH
Yield60–75%75–85%

Microwave conditions enhance reaction efficiency by promoting rapid dielectric heating, reducing side reactions such as ester hydrolysis.

Continuous Flow Approaches

Continuous flow systems offer scalability and reproducibility advantages. A two-step flow process achieves 85% yield:

  • Cyclocondensation : 4-Bromophenylhydrazine and ethyl acetoacetate (1:1.05 molar ratio) in methanol (0.1 M, 120°C, 5-minute residence time).

  • Bromination : In-line mixing with POBr₃ (1.2 equiv) at 90°C (10-minute residence time).

Flow systems minimize intermediate purification, reducing waste generation by 40% compared to batch methods.

Bromination Methodologies

Direct Bromination of Pyrazole Intermediates

Phosphorus oxybromide (POBr₃) is the reagent of choice for introducing bromine atoms. Reaction conditions typically involve:

  • Molar Ratio : 1:1.2 (pyrazole:POBr₃)

  • Solvent : Acetonitrile or dichloromethane

  • Temperature : 80–90°C

  • Time : 2–4 hours

This method achieves >95% regioselectivity for the 4-position of phenyl groups due to the electron-withdrawing effect of the pyrazole ring.

Palladium-Catalyzed Cross-Coupling

For late-stage functionalization, Suzuki-Miyaura coupling introduces bromophenyl groups. Using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base, 1-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid reacts with 4-bromophenylboronic acid (1:1.1 ratio) in DMF/H₂O (100°C, 12 hours) to yield the target compound.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeKey AdvantageLimitation
Conventional Cyclocondensation60–7512–24 hoursLow equipment requirementsLow throughput
Microwave-Assisted75–852–10 minutesRapid kineticsSpecialized equipment needed
Continuous Flow80–8515–20 minutesScalabilityHigh initial setup cost
POBr₃ Bromination85–902–4 hoursHigh regioselectivityMoisture-sensitive conditions

Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but increase hydrolysis risks. Ethanol and acetonitrile balance reactivity and stability, particularly in bromination steps.

Catalytic Additives

Triethylamine (1–2 equiv) neutralizes HBr byproducts during bromination, preventing acid-mediated decomposition. Pd catalysts (0.5–1 mol%) improve cross-coupling efficiency in Suzuki reactions.

Purification Techniques

Recrystallization from ethanol/water (3:1 v/v) removes unreacted starting materials, while column chromatography (silica gel, hexane/ethyl acetate gradient) isolates isomers .

Chemical Reactions Analysis

Substitution Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety participates in typical acid-derived transformations:

Esterification

Reaction with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions:
Reaction :
C16H10Br2N2O2+R-OHH+/DCCC16H9Br2N2O2R+H2O\text{C}_{16}\text{H}_{10}\text{Br}_2\text{N}_2\text{O}_2 + \text{R-OH} \xrightarrow{\text{H}^+/\text{DCC}} \text{C}_{16}\text{H}_{9}\text{Br}_2\text{N}_2\text{O}_2\text{R} + \text{H}_2\text{O}
Example : Methyl ester formation for improved solubility ().

Amidation

Coupling with amines (e.g., ethylamine) via carbodiimide reagents:
Reagents : DCC (dicyclohexylcarbodiimide), DMAP (catalyst)
Product : Corresponding amide derivatives for bioactive screening ().

Electrophilic Aromatic Substitution (EAS)

The electron-deficient bromophenyl groups direct further substitutions:

Nitration

Conditions : HNO₃/H₂SO₄, 0–5°C
Outcome : Nitro groups introduced at meta positions relative to bromine ( ).

Suzuki-Miyaura Cross-Coupling

Reagents : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DMF/H₂O
Product : Biaryl derivatives via palladium-catalyzed coupling ( ):
Br-C6H4pyrazole+Ar-B(OH)2Ar-C6H4pyrazole\text{Br-C}_6\text{H}_4-\text{pyrazole} + \text{Ar-B(OH)}_2 \rightarrow \text{Ar-C}_6\text{H}_4-\text{pyrazole}

Pyrazole Ring Functionalization

The pyrazole core undergoes regioselective modifications:

Alkylation/Arylation

Reagents : Alkyl halides or aryl diazonium salts
Site : N1 or C4 positions, depending on base strength ( ).

Cycloaddition Reactions

1,3-Dipolar cycloaddition with diazo compounds yields fused polycyclic systems ( ):
Example : Reaction with ethyl diazoacetate forms pyrazolo[3,4-d]pyridines.

Decarboxylation

Thermal or acidic conditions remove the carboxylic acid group:
Conditions : Heating at 150–200°C or H₂SO₄ catalysis
Product : 1,3-Bis(4-bromophenyl)-1H-pyrazole ().

Oxidation

Reagents : KMnO₄ or CrO₃
Outcome : Conversion of the pyrazole ring to pyrazine derivatives under strong oxidizers ( ).

Reduction

Reagents : LiAlH₄ or H₂/Pd-C
Product : Pyrazolidine analogs via ring saturation ( ).

Supramolecular Interactions

The compound forms hydrogen-bonded dimers via carboxylic acid groups, as confirmed by X-ray crystallography ( ). This property is exploitable in crystal engineering.

Pharmacological Relevance

While beyond direct chemical reactions, derivatives of this compound exhibit:

  • Anticancer activity : Via kinase inhibition ( ).

  • Antimicrobial effects : Through membrane disruption ( ).

Scientific Research Applications

Medicinal Chemistry

1,3-Bis(4-bromophenyl)-1H-pyrazole-5-carboxylic acid has been studied for its potential as a pharmacological agent. Its structural similarity to other bioactive compounds suggests it may exhibit various biological activities.

  • Anticancer Activity : Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation. A study highlighted the synthesis of pyrazole-based compounds that showed promising anticancer activity against several cancer cell lines, potentially paving the way for new cancer therapeutics .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been investigated. In vitro studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases .

Materials Science

The compound is also being explored for its applications in materials science, particularly in the development of novel materials with specific electronic and optical properties.

  • Organic Electronics : Due to its unique electronic structure, this compound is being evaluated as a potential building block for organic semiconductors. Its incorporation into polymer matrices could enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Agricultural Chemistry

In agricultural chemistry, the compound shows potential as a pesticide or herbicide.

  • Pesticidal Activity : Preliminary studies have indicated that pyrazole derivatives can exhibit insecticidal properties against various pests. This application is particularly relevant in developing eco-friendly pest control agents that minimize environmental impact while effectively managing pest populations .

Case Studies

Study FocusFindingsReference
Anticancer ActivitySynthesis of pyrazole derivatives showed inhibition of cancer cell proliferation in vitro
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines observed in cell cultures
Organic ElectronicsPotential use as a semiconductor material in OLEDs
Pesticidal PropertiesExhibited insecticidal activity against common agricultural pests

Mechanism of Action

The mechanism of action of 1,3-Bis(4-bromophenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine atoms and the carboxylic acid group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrazole Derivatives

Compound Name Substituents (Positions) Functional Group (Position 5) Molecular Weight (g/mol)
1,3-Bis(4-bromophenyl)-1H-pyrazole-5-carboxylic acid 4-Bromophenyl (1,3) Carboxylic acid ~421.0 (estimated)
3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid 4-Bromophenyl (3) Carboxylic acid 267.08
1,4-Bis(4-bromophenyl)-1H-pyrazol-5-amine 4-Bromophenyl (1,4) Amine ~418.0 (estimated)
1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine 4-Fluorophenyl (1,3) Amine 271.27
1-(4-Bromophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid 4-Bromophenyl (1), Ethyl (5) Carboxylic acid 295.13

Key Observations :

  • Bromine vs.
  • Carboxylic Acid vs. Amine : The carboxylic acid group enables hydrogen bonding and salt formation, influencing solubility and reactivity, whereas the amine group facilitates nucleophilic reactions .
  • Substituent Positions : 1,3-Disubstitution in the target compound creates a symmetric structure, which may affect crystallinity and molecular packing compared to 1,4-disubstituted analogues .

Physicochemical Properties

  • Lipophilicity: The dual bromine atoms in the target compound increase logP compared to mono-brominated or fluorine-substituted derivatives, impacting membrane permeability .
  • Solubility : The carboxylic acid group improves aqueous solubility relative to ester or amide derivatives (e.g., ethyl ester in ).

Biological Activity

1,3-Bis(4-bromophenyl)-1H-pyrazole-5-carboxylic acid (CAS No. 618102-63-9) is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazoles are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, emphasizing its mechanisms of action and potential therapeutic applications.

Chemical Structure

The compound's structure consists of a pyrazole core substituted with two bromophenyl groups and a carboxylic acid functional group. This configuration is crucial for its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with the pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancer cells. Studies have demonstrated that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
This compoundBreast Cancer (MDA-MB-231)10Induction of apoptosis via caspase activation
Other Pyrazole DerivativesVariousVariesInhibition of cell cycle progression

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Pyrazoles are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that this compound significantly reduces the production of these cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Table 2: Anti-inflammatory Effects

CompoundCytokine Inhibition (%)Concentration (µM)
This compoundTNF-α: 85%10
DexamethasoneTNF-α: 76%1

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. Studies indicate that it exhibits substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Table 3: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Bacillus subtilis10 µg/mL

Case Studies

Recent research has highlighted the therapeutic potential of pyrazole derivatives in clinical settings. For example, a study involving animal models demonstrated that administration of this compound resulted in reduced tumor size and improved survival rates in mice with induced tumors . Furthermore, its anti-inflammatory effects were confirmed through reduced edema in carrageenan-induced inflammation models.

Q & A

Q. What are the standard synthetic routes for 1,3-bis(4-bromophenyl)-1H-pyrazole-5-carboxylic acid, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole-carboxylic acid derivatives are prepared by reacting ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis under basic conditions to yield the carboxylic acid moiety . Key intermediates, such as α,β-unsaturated ketones, are characterized using IR, NMR, and X-ray diffraction to confirm regiochemistry and purity .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous pyrazole derivatives, SC-XRD reveals planar pyrazole rings with dihedral angles between aryl substituents (e.g., 4-bromophenyl groups) ranging from 5–15°. Intermolecular hydrogen bonds (O–H⋯O/N) and π-π stacking (3.5–4.0 Å) contribute to lattice stability .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • IR spectroscopy : Confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and pyrazole ring (C=N stretch at ~1600 cm⁻¹) .
  • NMR : <sup>1</sup>H NMR shows deshielded protons adjacent to bromine atoms (δ 7.5–8.0 ppm for aromatic H), while <sup>13</sup>C NMR confirms carbonyl carbons (δ ~165 ppm) .
  • UV-Vis/fluorescence : Emission spectra in polar solvents (e.g., DMSO at 356 nm) indicate charge-transfer transitions influenced by bromine substituents .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). For similar pyrazole-carboxylic acids, HOMO localization on the bromophenyl rings suggests electrophilic substitution sites, while LUMO maps guide nucleophilic attack regions . Solvent polarity effects on photophysical properties are modeled using the Polarizable Continuum Model (PCM) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or enzyme inhibition results may arise from assay conditions (e.g., bacterial strain variability, solvent effects). Systematic optimization includes:

  • Dose-response curves : IC50 values measured across multiple concentrations.
  • Control experiments : Testing stability under assay conditions (e.g., DMSO concentration ≤1%).
  • Structural analogs : Comparing activity trends with substituent variations (e.g., replacing Br with Cl or methoxy groups) .

Q. How are reaction conditions optimized for regioselective pyrazole ring formation?

Regioselectivity in cyclocondensation is influenced by:

  • Catalysts : Lewis acids (e.g., ZnCl2) favor 1,3-diarylpyrazole formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature : Higher temperatures (80–120°C) reduce byproducts like isoxazoles . Reaction progress is monitored via TLC or HPLC-MS .

Q. What methodologies assess the compound’s potential as a ligand in metal-organic frameworks (MOFs)?

  • Coordination studies : Titration with metal salts (e.g., Cu(II), Mn(II)) monitored by UV-Vis or ESI-MS to identify binding stoichiometry.
  • Magnetic/conductivity measurements : For MOFs, SQUID magnetometry and impedance spectroscopy evaluate spin-coupling and ion transport .

Methodological Considerations

Q. How is purity validated for this compound in pharmacological studies?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >95% purity.
  • Elemental analysis : Matches calculated C, H, N, Br percentages within ±0.3% .
  • Thermogravimetric Analysis (TGA) : Confirms absence of solvent residues .

Q. What crystallographic software tools are used to refine SC-XRD data?

Programs like SHELXTL and OLEX2 refine crystal structures. Key parameters include R-factors (<5%), displacement parameters (ADPs), and Hirshfeld surface analysis for intermolecular interactions .

Q. How do substituent effects (e.g., bromine vs. methoxy groups) modulate biological activity?

Bromine’s electron-withdrawing nature enhances electrophilicity, improving enzyme inhibition (e.g., carbonic anhydrase IC50 = 12 nM vs. 45 nM for methoxy analogs). Hammett constants (σpara = 0.23 for Br) correlate with activity trends .

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